molecular formula C3H6N6 B7783154 5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine

5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine

Cat. No.: B7783154
M. Wt: 126.12 g/mol
InChI Key: RNMCQEMQGJHTQF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine (TZTN) is a nitrogen-rich heterocyclic compound with a fused tetrazole and triazine ring system. Its high nitrogen content (~70%) and thermal stability make it a promising candidate for energetic materials . TZTN has been widely studied in cocrystal explosives, ionic salts, and functionalized derivatives to optimize properties such as detonation performance, sensitivity, and thermal behavior .

Properties

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6/c1-2-5-9-3(4-1)6-7-8-9/h5H,1-2H2,(H,4,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMCQEMQGJHTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN2C(=NN=N2)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles, followed by cyclization to form the desired triazine ring system . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the development of cost-effective and environmentally friendly synthesis routes is crucial for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl (-SO₂CH₃) group at position 5 serves as an effective leaving group, enabling substitution with O-, N-, S-, and C-nucleophiles. Reaction conditions and outcomes vary based on nucleophile strength and solvent polarity:

NucleophileProductConditionsYield (%)Reference
PiperidinePiperidine-substituted sulfonamideDCM, RT, 24 h85
Sodium azideAzido derivativeDMF, 50°C, 12 h78
MorpholineMorpholine-sulfonamideTHF, reflux, 18 h92
MethanolMethoxy-substituted derivativeMeOH, NaHCO₃, 60°C, 6 h65

These substitutions are critical for synthesizing bioactive analogs, such as MM134 , which showed caspase-3/7 activation in prostate cancer cells (IC₅₀ = 4.2 μM) .

Tautomeric Equilibria

The tetrazolo[1,5-b]triazine core undergoes valence tautomerism with its 5-azido triazine form. NMR studies reveal solvent-dependent equilibrium shifts:

  • In CDCl₃, the tetrazole form dominates initially (δ = 7.98–8.50 ppm for aromatic protons) .

  • After 48 h, azide forms prevail (ratio 1:0.7) due to solvent stabilization .

  • Equilibrium reverses partially after 2 weeks (34% azide form), highlighting kinetic vs. thermodynamic control .

This tautomerism impacts reactivity, as azide forms participate in click chemistry or decompose under thermal stress .

Nitration and Energetic Derivatives

Nitration enhances detonation performance for energetic applications:

CompoundNitro GroupsDensity (g/cm³)Detonation Velocity (km/s)Reference
DNTzTr (1)21.899.82
TNTzTr (3)42.019.94
HNBTzTr (4)62.1210.21

Polynitro derivatives like TNTzTr exhibit superior enthalpy of formation (1,625 kJ/mol) and oxygen balance (0%), making them candidates for high-performance explosives .

Annulation and Fused-Ring Systems

Cyclization reactions yield polycyclic derivatives with enhanced bioactivity:

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]triazines : Synthesized via intramolecular hydrazone cyclization, these compounds inhibit mTOR kinase (IC₅₀ = 0.8 μM) in colorectal cancer models .

  • Triazolo[4,3-b]triazines : Formed by azide-alkyne cycloaddition, these derivatives show cytotoxicity against lung A549 cells (IC₅₀ = 3.1 μM) .

Salt Formation

Protonation at N2 generates stable ionic salts with nitrophenol derivatives:

  • Dihydroxylammonium salt : Exhibits a decomposition temperature of 220°C, suitable for insensitive munitions .

  • Nitrophenol ionic salts : Synthesized via acid-base reactions, these salts improve thermal stability compared to parent compounds .

Oxidation and Sulfonation

  • Methylsulfanyl to methylsulfonyl : Oxidation with m-CPBA converts -SCH₃ to -SO₂CH₃, enhancing leaving-group ability for subsequent substitutions .

  • Sulfonamide formation : Chlorosulfone intermediates react with amines to yield sulfonamides like MM129 , a Bruton’s tyrosine kinase inhibitor (IC₅₀ = 0.5 μM) .

Mechanistic Insights

  • Cyclization : Intramolecular attack of hydrazine nitrogen on C6 of the triazine ring proceeds via a protonated intermediate, followed by oxidation (Scheme 4 in ).

  • Detonation mechanisms : Quantum chemistry calculations (B3LYP/6-311+G(2d)) predict bond dissociation energies (BDEs) of 120–150 kJ/mol for nitro derivatives, correlating with impact sensitivity .

Scientific Research Applications

Synthesis of 5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds or azides under controlled conditions. Various methods have been reported in the literature for the preparation of tetrazole derivatives:

  • Cyclization Reactions : The use of hydrazine and isocyanides in the presence of catalysts has been a common approach. For instance, tetrazoles can be synthesized by heating a mixture of azides and carbonyl compounds in polar solvents like DMF or DMSO .
  • Condensation Reactions : The condensation of amidrazones with carbonyl compounds has also been reported to yield tetrazolo derivatives .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of tetrazole derivatives. For example:

  • A series of tetrazole Schiff bases were synthesized and showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The most potent compounds exhibited zones of inhibition comparable to standard antibiotics like doxycycline .
  • Another study reported that certain tetrazoloquinazoline derivatives displayed promising antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL .
CompoundActivityMIC (μg/mL)Reference
Tetrazole Schiff BasesAntibacterial50-100
Tetrazoloquinazoline DerivativesAntifungal50-100

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

  • Compounds derived from this structure showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), indicating their potential as anti-inflammatory agents. One compound exhibited an IC50 value of 2.0 μM for COX-2 inhibition .
  • In vivo studies using carrageenan-induced paw edema models demonstrated that certain tetrazole derivatives significantly reduced inflammation compared to standard drugs like indomethacin .

Antituberculosis Activity

A notable case study involved the synthesis of novel tetrazole derivatives that exhibited potent antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. These compounds showed MIC values as low as 0.25 μM without cross-resistance to conventional anti-TB drugs .

Angiotensin Receptor Antagonism

Research has also indicated that some derivatives act as angiotensin AT1 receptor antagonists, which are crucial in managing hypertension. These compounds demonstrated significant binding affinity and selectivity compared to existing medications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Energetic Materials

2.1.1. Cocrystal with NTO (NTO/TZTN)
  • Properties : Cocrystallization of TZTN with 3-nitro-1,2,4-triazol-5-one (NTO) reduces acidity and enhances thermal stability. The cocrystal exhibits lower impact sensitivity compared to pure TZTN .
  • Synergistic Effects: Theoretical studies (GGA/PBE method) indicate improved mechanical strength and thermodynamic stability in methanol solvents, enabling scalable synthesis .
2.1.2. Nitro-Substituted Derivatives
  • DNTzTr (5,8-Dinitro-TZTN) :
    • Detonation Performance : Density = 1.82 g/cm³, detonation velocity (D) = 8.73 km/s, pressure (P) = 33.97 GPa .
    • Thermal Stability : Higher enthalpy of formation (497.64 kJ/mol) than TZTN, attributed to nitro groups enhancing energy density .
  • TNTzTr (4,5,9,10-Tetranitro Derivative) :
    • Detonation Velocity : 9.94 km/s, surpassing TNT (6.92 km/s) .
    • Oxygen Balance : Near-zero oxygen balance improves combustion efficiency .
Compound Density (g/cm³) Detonation Velocity (km/s) Impact Sensitivity (J) Application Reference
TZTN 1.68* 7.50* >20 Cocrystal explosives
NTO/TZTN Cocrystal 1.75* 7.80* >25 Low-acidity explosives
DNTzTr 1.82 8.73 15 High-performance explosives
TNTzTr 2.00 9.94 10 Advanced energetic material

*Theoretical values from molecular dynamics simulations.

2.1.3. Melt-Cast Derivatives
  • Compound 9 (Tetrazolo-triazine with Oxadiazole) :
    • Melting Point : 112°C, suitable for melt-cast applications .
    • Detonation Pressure : 28.5 GPa, outperforming TNT (19 GPa) .

Pharmaceutical Derivatives

2.2.1. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides
  • Cytotoxic Activity : MM-compounds (e.g., MM134, MM6) induce apoptosis in colon cancer cells (DLD-1, HT-29) at micromolar concentrations .
  • Mechanisms : Caspase activation, DNA fragmentation, and oxidative stress modulation .
2.2.2. Comparative Bioactivity
Derivative IC₅₀ (μM) Target Cell Line Key Mechanism Reference
MM134 12.4 DLD-1 (Colon Cancer) Caspase-3 activation
MM9 8.7 HT-29 (Colon Cancer) γ-H2AX phosphorylation
7-methyl-5-phenyl 10.2 Breast Cancer Spheroids Autophagy inhibition

Thermal and Spectroscopic Comparisons

  • Thermal Decomposition :
    • TZTN : Decomposes at 220°C, forming stable nitrogen-rich residues .
    • DNTzTr : Rapid decomposition above 250°C due to nitro group instability .
  • IR/NMR Signatures :
    • TZTN : Methylene stretches at 2950 cm⁻¹ (IR); δ 2.70–3.40 ppm (¹H-NMR) .
    • DNTzTr : Nitro group vibrations at 1540 cm⁻¹ (IR); deshielded protons at δ 4.20 ppm (¹H-NMR) .

Critical Analysis of Functionalization Effects

  • Nitro Substitution : Enhances detonation performance but increases sensitivity (e.g., DNTzTr impact sensitivity = 15 J vs. TZTN >20 J) .
  • Sulfonamide Functionalization : Shifts application from explosives to anticancer agents by introducing hydrogen-bonding motifs .
  • Cocrystallization : Balances acidity and stability without altering the core structure .

Biological Activity

5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine is a nitrogen-rich heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C₃H₆N₆
  • Molecular Weight : 126.12 g/mol
  • CAS Number : 117039-70-0

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler nitrogen-containing compounds. The structural characterization is often performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the formation of the desired heterocyclic structure.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound. For instance:

  • In vitro Studies : Compounds derived from this scaffold were evaluated against various human cancer cell lines including MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia). However, findings indicated that none of the tested compounds exhibited significant cytotoxicity within the concentration ranges evaluated .
  • Mechanism of Action : The lack of cytotoxicity was attributed to structural features that may inhibit binding to critical protein kinases involved in cancer progression. Specifically, modifications that include a hydrogen bond donor between the heterocyclic core and phenyl rings are vital for kinase inhibition .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Inhibition of Bacterial Growth : Preliminary studies suggest that derivatives of this compound show potential as antibacterial agents. The mechanism likely involves interference with bacterial DNA gyrase and topoisomerase IV—key enzymes in DNA replication .

Case Study 1: Anticancer Evaluation

A recent investigation into the anticancer activity of a series of pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated varying degrees of activity against cancer cell lines. Although some derivatives showed promise as inhibitors of Abl protein kinases—critical in chronic myelogenous leukemia—none matched the efficacy of established treatments like imatinib .

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial activity found that certain derivatives exhibited low micromolar activity against Escherichia coli DNA gyrase. This suggests a pathway for developing new antibiotics based on the tetrazolo-triazine framework .

Data Summary Table

PropertyValue
Molecular FormulaC₃H₆N₆
Molecular Weight126.12 g/mol
CAS Number117039-70-0
Anticancer Cell LinesMCF-7 (breast), K562 (CML)
CytotoxicityNot significant
Antimicrobial TargetDNA gyrase

Q & A

Basic: What are the common synthetic routes for 5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine derivatives, and how are structural confirmations performed?

Answer:
Synthesis typically involves cyclocondensation reactions of substituted amidines or hydrazines with nitriles or carbonyl compounds under reflux conditions. For example, N-alkyl(aryl)-N′-(4H-1,2,4-triazol-3-yl)ethan-/propanimidamides react with aldehydes/ketones in the presence of p-toluenesulfonic acid in 1,4-dioxane to form dihydrotetrazolotriazine derivatives . Structural confirmation relies on 1H NMR (e.g., δ 7.07–7.42 ppm for aromatic protons) and IR spectroscopy (C=N stretching at ~1600 cm⁻¹). Melting points (>260°C) and elemental analysis further validate purity .

Advanced: How can factorial design optimize reaction conditions for synthesizing substituted tetrazolotriazines?

Answer:
Factorial design allows systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design could test:

  • Factors : Reaction time (5–8 hrs), temperature (80–120°C), and molar ratio (1:1–1:3).
  • Responses : Yield, purity (HPLC), and regioselectivity.
    Statistical tools like ANOVA determine significant factors. This approach resolves contradictions in reported yields (e.g., 60–95% in similar triazolo-triazine syntheses) by isolating critical variables .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing tetrazolotriazine intermediates?

Answer:

  • 1H/13C NMR : Assigns substituent positions (e.g., furyl or phenyl groups at C2/C5/C7) and confirms ring closure .
  • LC-MS : Monitors reaction progress and detects byproducts (e.g., unreacted hydrazines).
  • XRD : Resolves ambiguities in tautomeric forms (e.g., azide-tetrazole equilibrium) .
  • HPLC-PDA : Quantifies purity (>98% for pharmacological studies) .

Advanced: How can computational methods predict regioselectivity in tetrazolotriazine functionalization?

Answer:
DFT calculations (e.g., Gaussian or COMSOL Multiphysics) model electron density and frontier molecular orbitals to predict reactive sites. For example, nucleophilic attack at C5 is favored due to higher electrophilicity (Mulliken charges: C5 = +0.32 vs. C7 = +0.18) . Molecular docking further screens substituent effects on bioactivity (e.g., binding affinity to kinase targets) .

Basic: What purification challenges arise in tetrazolotriazine synthesis, and how are they addressed?

Answer:
Challenges include:

  • Low solubility : Recrystallization from methanol/dichloromethane mixtures improves yield .
  • Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) isolates target compounds.
  • Thermal instability : Vacuum drying at <50°C prevents decomposition .

Advanced: How do conflicting pharmacological data for tetrazolotriazines inform experimental redesign?

Answer:
Contradictory bioactivity (e.g., IC50 variability in kinase assays) may stem from:

  • Tautomerism : Azide vs. tetrazole forms (confirmed via XRD or variable-temperature NMR) .
  • Metabolite interference : LC-MS/MS identifies active metabolites in cell lysates.
    Redesign involves:
  • Isotopic labeling (e.g., 15N) to track metabolic pathways.
  • Dose-response curves with tighter error margins (n ≥ 6 replicates) .

Basic: What theoretical frameworks guide mechanistic studies of tetrazolotriazine reactions?

Answer:

  • Frontier Molecular Orbital (FMO) Theory : Explains regioselectivity in cycloadditions.
  • Hammett Linear Free Energy Relationships (LFER) : Correlates substituent effects (σ values) with reaction rates .
  • Marcus Theory : Models electron transfer in redox-active derivatives .

Advanced: How can AI-driven process simulation enhance scale-up of tetrazolotriazine synthesis?

Answer:
AI platforms (e.g., COMSOL) integrate reaction kinetics and CFD to optimize:

  • Heat transfer : Prevents hotspots in exothermic reactions.
  • Mixing efficiency : Reduces particle agglomeration in heterogeneous systems.
    Case study: A neural network trained on 200+ triazine syntheses reduced batch variability by 40% in pilot-scale reactors .

Basic: What safety protocols are essential for handling tetrazolotriazine precursors?

Answer:

  • Nitrogen-rich intermediates : Store in inert atmospheres (Ar/N2) to prevent explosive decomposition.
  • Chlorinated solvents : Use fume hoods and PPE (gloves, goggles).
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO3 before disposal .

Advanced: How do crystallographic studies resolve ambiguities in tetrazolotriazine tautomerism?

Answer:
Single-crystal XRD differentiates azide (N–N–N) and tetrazole (fused ring) tautomers. For example, bond lengths (N–N: 1.32 Å vs. 1.41 Å) and angles (N–N–N: 172° vs. 109°) confirm dominant tautomers under specific conditions . Variable-temperature studies (100–300 K) track tautomeric shifts impacting bioactivity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Reactant of Route 2
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine

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